Pglcua

Descripción general

Descripción

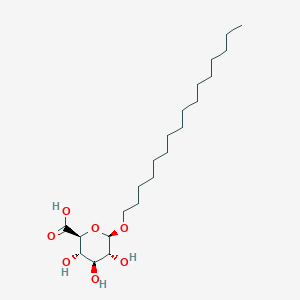

Pglcua, also known as 1-O-palmityl-D-glucuronic acid, is a synthetic compound derived from glucuronic acid. It is characterized by its unique structure, which includes a hexadecoxy group attached to a glucuronic acid backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-palmityl-D-glucuronic acid typically involves the esterification of glucuronic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 1-O-palmityl-D-glucuronic acid can be achieved through a similar esterification process. the reaction conditions are optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

Análisis De Reacciones Químicas

Types of Reactions

1-O-palmityl-D-glucuronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The hydroxyl groups in the glucuronic acid moiety can undergo substitution reactions with various reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products

The major products formed from these reactions include various derivatives of 1-O-palmityl-D-glucuronic acid, such as esters, ethers, and alcohols .

Aplicaciones Científicas De Investigación

1-O-palmityl-D-glucuronic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of biodegradable polymers and surfactants.

Mecanismo De Acción

The mechanism of action of 1-O-palmityl-D-glucuronic acid involves its incorporation into liposomal membranes, where it enhances the stability and circulation time of the liposomes. This is achieved through the interaction of the hexadecoxy group with the lipid bilayer, which prevents the rapid clearance of the liposomes from the bloodstream . The molecular targets and pathways involved in this process include the lipid bilayer components and the reticuloendothelial system, which is responsible for the clearance of foreign particles from the blood .

Comparación Con Compuestos Similares

Similar Compounds

1-O-palmityl-D-glucose: Similar to 1-O-palmityl-D-glucuronic acid but lacks the carboxylic acid group.

1-O-palmityl-D-galacturonic acid: Similar structure but derived from galacturonic acid instead of glucuronic acid.

1-O-palmityl-D-mannuronic acid: Another similar compound derived from mannuronic acid.

Uniqueness

1-O-palmityl-D-glucuronic acid is unique due to its specific structure, which includes a hexadecoxy group attached to a glucuronic acid backbone. This structure imparts unique properties to the compound, such as enhanced stability and circulation time in liposomal formulations, making it particularly useful in drug delivery applications .

Actividad Biológica

PGlcUA, or polyglucuronic acid , is a biopolymer derived from glucuronic acid. It has garnered attention in biomedical research due to its unique properties, particularly in drug delivery systems and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.

This compound exhibits several biological activities that make it suitable for various therapeutic applications:

- Biocompatibility : this compound is highly biocompatible, which minimizes adverse reactions when used in biological systems. This property is crucial for its application in drug delivery systems.

- Drug Carrier : this compound can form liposomes that encapsulate therapeutic agents, enhancing their stability and bioavailability. These liposomes can be designed for long-circulation times in the bloodstream, improving the pharmacokinetics of drugs .

- Targeted Delivery : The modification of liposomes with this compound allows for targeted delivery to specific tissues or cells, particularly in cancer therapy. This targeting is facilitated by the interaction between this compound and specific receptors on the surface of cancer cells .

Applications in Drug Delivery

This compound has been extensively studied for its role in drug delivery systems, particularly in the context of anticancer therapies:

- Liposome Formulation : this compound-modified liposomes have been shown to improve the pharmacokinetic profiles of encapsulated drugs. For instance, studies indicate that these liposomes can prolong circulation time and enhance drug accumulation at tumor sites .

- Photodynamic Therapy : this compound has also been utilized in photodynamic therapy (PDT) as a carrier for photosensitizing agents. The enhanced delivery of these agents to tumor tissues can significantly improve therapeutic efficacy .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in various biomedical applications:

- Anticancer Activity : A study investigating this compound-liposomes encapsulating technetium-99m showed promising results in tumor imaging and targeted therapy. The research indicated that these liposomes could effectively deliver imaging agents to tumors while minimizing systemic exposure .

- Enhanced Drug Delivery : In a comparative study, this compound-liposomes demonstrated a 25% reduction in radioactivity recovery in urine compared to standard formulations, indicating improved retention and targeting capabilities within the body .

- Long-Circulating Liposomes : Research highlighted that this compound-modified liposomes exhibited prolonged circulation times due to their stealth properties, which help evade the immune system. This characteristic is crucial for enhancing the therapeutic index of anticancer drugs by allowing higher concentrations at tumor sites while reducing toxicity to healthy tissues .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-hexadecoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-22-19(25)17(23)18(24)20(29-22)21(26)27/h17-20,22-25H,2-16H2,1H3,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUQXEVPTHAOHS-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938533 | |

| Record name | Hexadecyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17460-02-5 | |

| Record name | 1-O-Palmitylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.